4-((2-Methyl-3-furyl)thio)-5-nonanone

Flavor Chemistry Formulation Science Partitioning Behavior

4-((2-Methyl-3-furyl)thio)-5-nonanone (CAS 61295-50-9) is a synthetic aryl thioether and a member of the class of 3-thio-substituted furans, a chemical family renowned for their potent contribution to savory, meat-like aromas. This compound is characterized by a distinctive roasted meaty odor profile and is industrially recognized as a key building block in the formulation of complex meat flavors, carrying the flavor industry identifier FEMA 3571.

Molecular Formula C14H22O2S
Molecular Weight 254.39 g/mol
CAS No. 61295-50-9
Cat. No. B1596153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-Methyl-3-furyl)thio)-5-nonanone
CAS61295-50-9
Molecular FormulaC14H22O2S
Molecular Weight254.39 g/mol
Structural Identifiers
SMILESCCCCC(=O)C(CCC)SC1=C(OC=C1)C
InChIInChI=1S/C14H22O2S/c1-4-6-8-12(15)14(7-5-2)17-13-9-10-16-11(13)3/h9-10,14H,4-8H2,1-3H3
InChIKeyPEYZZTQOVLTVHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in fat
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





4-((2-Methyl-3-furyl)thio)-5-nonanone (CAS 61295-50-9): A Foundational Flavor Molecule for Meat Aromas


4-((2-Methyl-3-furyl)thio)-5-nonanone (CAS 61295-50-9) is a synthetic aryl thioether and a member of the class of 3-thio-substituted furans, a chemical family renowned for their potent contribution to savory, meat-like aromas [1]. This compound is characterized by a distinctive roasted meaty odor profile and is industrially recognized as a key building block in the formulation of complex meat flavors, carrying the flavor industry identifier FEMA 3571 [2][3]. As a high-purity flavoring substance, it is typically supplied as a pale yellow liquid with defined physical properties that enable precise incorporation into food and beverage systems [4].

4-((2-Methyl-3-furyl)thio)-5-nonanone (CAS 61295-50-9): Critical Considerations Against Generic Substitution


Within the family of 3-thio-substituted furans, compounds such as 2-methyl-3-furanthiol (MFT) and bis(2-methyl-3-furyl) disulfide are known for their low odor thresholds and potent meaty aroma contributions [1]. However, these smaller, more reactive thiols and disulfides suffer from significant stability challenges, with MFT exhibiting a substantial loss in concentration over time in aqueous environments [2]. The specific chemical architecture of 4-((2-Methyl-3-furyl)thio)-5-nonanone, a larger aryl thioether with a nonanone moiety, differentiates it from these potent but labile precursors. This structural variation directly impacts key procurement criteria such as stability in complex food matrices, compatibility in manufacturing, and the specific character of the final flavor profile, making generic substitution based on a shared 'meaty' descriptor insufficient for ensuring product consistency and performance [3].

4-((2-Methyl-3-furyl)thio)-5-nonanone (CAS 61295-50-9): Quantitative Evidence for Scientific Selection


Lipophilicity-Driven Flavor Partitioning and Release for Optimized Formulation

4-((2-Methyl-3-furyl)thio)-5-nonanone demonstrates significantly higher lipophilicity compared to its potent but water-sensitive analog, 2-methyl-3-furanthiol (MFT). This is a key differentiator for flavor release and stability in complex matrices . The target compound's calculated logP is 4.66, versus MFT's experimental logP of 1.55, representing a greater than 1,000-fold increase in partition coefficient favoring the lipid phase [1][2].

Flavor Chemistry Formulation Science Partitioning Behavior

Superior Thermal Stability for High-Heat Food Processing

The boiling point of 4-((2-Methyl-3-furyl)thio)-5-nonanone is significantly higher than that of its related disulfide analog, indicating greater thermal stability and lower volatility . This makes it more resilient to loss during thermal food processing . The target compound exhibits a boiling point of 102-103 °C at 0.25 mmHg, compared to bis(2-methyl-3-furyl) disulfide's boiling point of 280 °C at atmospheric pressure [1].

Process Flavoring Thermal Stability Ingredient Sourcing

Aryl Thioether Classification and Enhanced Oxidative Stability

The chemical classification of 4-((2-Methyl-3-furyl)thio)-5-nonanone as an aryl thioether confers a structural advantage in oxidative stability compared to the more reactive thiol (MFT) and disulfide analogs [1][2]. MFT, a free thiol, has been shown to degrade rapidly in aqueous process flavorings, decreasing by 59% within 24 hours at 50°C [3].

Chemical Stability Oxidation Shelf-Life

4-((2-Methyl-3-furyl)thio)-5-nonanone (CAS 61295-50-9): Key Research and Industrial Application Scenarios


Formulation of High-Fat Savory Products (e.g., Snacks, Processed Meats)

Leverage its high logP of 4.66 to achieve superior flavor partitioning into lipid phases . This ensures the roasted meaty aroma is effectively carried in oil-based products like fried snacks, processed meats, and sauces, where it will be more stable and release more effectively over the product's shelf life compared to more water-soluble alternatives .

Thermally Processed Foods (e.g., Baked Goods, Canned Soups, Retorted Meals)

The compound's higher boiling point (102-103 °C at 0.25 mmHg) indicates greater thermal resilience [1]. Use it in applications requiring high-heat processing like baking, canning, or retorting, where more volatile thiol-based flavorings would be lost through evaporation or degradation. This ensures the target flavor profile survives the manufacturing process and is present in the finished product [1].

Complex Aqueous Flavor Systems Requiring Extended Shelf-Life

Capitalize on its inferred oxidative stability as an aryl thioether to formulate process flavorings, marinades, or liquid concentrates with longer shelf lives [2]. This reduces the risk of off-flavor development due to oxidation and maintains a consistent flavor profile over time, addressing a key stability challenge faced by reactive thiols like 2-methyl-3-furanthiol [2].

Creating Nuanced and Rounded Savory Meat Profiles

This compound provides a specific 'roasted meaty' character that is distinct from the 'potent meaty' or 'roast' notes of MFT and its disulfide [1][3]. Use it as a top-note or a rounding agent to add depth, richness, and a cooked, roasted nuance to savory flavor blends, moving beyond simple one-dimensional meatiness. Its sensory profile helps build more authentic and complex flavor signatures [3].

Technical Documentation Hub

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